Methyl 2-chloro 4-iodonicotinate (MCIN) is a halogenated derivative of nicotinic acid methyl ester. While its natural source hasn't been identified in the provided literature, its molecular structure suggests potential synthesis through chemical modification of nicotinic acid derivatives. Recent scientific research focuses on its potential application as a drug candidate for treating pulmonary fibrosis [].
The electronic properties of MCIN, such as frontier molecular orbitals (HOMO and LUMO) and natural bond orbitals (NBO), were investigated to understand its reactivity and stability [].
The potential pharmaceutical activity of MCIN was assessed using frontier molecular orbital analysis and natural bond orbital analysis. These analyses can provide insights into the molecule's potential interactions with biological targets [].
Methyl 2-iodonicotinate is an organic compound that belongs to the class of iodonicotinate derivatives, characterized by the presence of a methyl ester and an iodine atom attached to the pyridine ring. Its molecular formula is , with a molecular weight of approximately 233.03 g/mol. This compound is primarily noted for its utility in medicinal chemistry and as a precursor in various synthetic pathways, particularly in the development of radioligands for positron emission tomography imaging.
Methyl 2-iodonicotinate is derived from nicotinic acid, which is a vitamin B3 derivative. It is classified under heterocyclic compounds, specifically as a pyridine derivative due to the presence of a nitrogen atom within its six-membered aromatic ring. The iodine substituent enhances its reactivity, making it valuable in various chemical transformations.
The synthesis of methyl 2-iodonicotinate typically involves several key steps:
This method allows for efficient production while maintaining good yields, which can be optimized further in industrial applications .
Methyl 2-iodonicotinate features a pyridine ring with an iodine atom at the second position and a methoxycarbonyl group (methyl ester) at the third position. The structural representation can be summarized as follows:
The compound's structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy, which provide insights into its functional groups and molecular interactions.
Methyl 2-iodonicotinate participates in various chemical reactions:
The mechanism of action for methyl 2-iodonicotinate largely depends on its application context, particularly in pharmaceutical research. It may interact with specific biological targets such as enzymes or receptors, influencing their activity through binding interactions. For instance, its derivatives have been investigated for potential therapeutic effects related to neurodegenerative diseases by modulating receptor activity .
Relevant data from spectral analyses (e.g., NMR, IR) provide insights into the compound's vibrational modes and electronic properties, crucial for understanding its reactivity profile .
Methyl 2-iodonicotinate serves several important roles in scientific research:
Methyl 2-iodonicotinate is typically synthesized via sequential functionalization of nicotinic acid derivatives. A prominent route begins with 2-hydroxynicotinic acid, which undergoes O-alkylation to install the methyl ester, followed by electrophilic iodination at C5 using iodine and a base (e.g., NaOH). This method yields Methyl 2-hydroxy-5-iodonicotinate (CAS 116387-40-7), with the hydroxyl group serving as a directing group or protecting moiety [1]. Key parameters influencing yield include:
Table 1: Optimization of Multi-Step Synthesis for Methyl 2-Hydroxy-5-iodonicotinate
Step | Reagent | Conditions | Yield (%) | Purity (%) |
---|---|---|---|---|
Esterification | CH₃I, K₂CO₃ | DMF, 60°C, 4h | 85 | >95 |
Iodination | NIS, CH₂Cl₂ | 0°C→RT, 48h | 90 | 98 |
Purification | Recrystallization | Ethanol/water | 88 (overall) | 99 |
This route achieves an 88% overall yield but requires meticulous control to avoid ester hydrolysis during iodination [1] [3].
Regioselectivity challenges arise due to the competing reactivity of pyridine C3, C4, and C5 positions. The C2 position is electronically deactivated toward electrophilic aromatic substitution (SEAr). To overcome this, directed ortho-metalation (DoM) and catalyst-controlled C–H activation are employed:
Table 2: Regioselectivity Control in Pyridine Iodination
Method | Directing Group | Regioselectivity (C2:C4:C5) | Limitations |
---|---|---|---|
Electrophilic (I₂/HNO₃) | None | 10:60:30 | Low C2 yield |
DoM (n-BuLi/I₂) | N-oxide | 98:1:1 | −78°C, air-sensitive |
Pd(OAc)₂/NIS | Ester carbonyl | 95:3:2 | Catalyst loading (5 mol%) |
Conventional iodination in DCM requires 48 hours at room temperature [2]. Microwave irradiation accelerates this via rapid, uniform heating:
Table 3: Energy and Solvent Efficiency in Iodination Methods
Method | Time | Temperature | Solvent | Yield (%) | Energy Savings |
---|---|---|---|---|---|
Conventional | 48h | 25°C | DCM | 90 | Baseline |
Microwave-assisted | 2h | 100°C | DCM | 85 | 85% |
Solvent-free | 0.5h | 45°C (milling) | None | 78 | 90% |
N-Iodosuccinimide (NIS) surpasses molecular iodine (I₂) in regiocontrol and handling due to:
Comparative studies show NIS achieves 90% yield in methyl 2-iodonicotinate synthesis vs. 65% with I₂ due to reduced oxidative side reactions [1] [5]. For electron-deficient pyridines, NIS paired with BF₃·Et₂O enhances electrophilicity, achieving near-quantitative iodination at C5.
Two dominant strategies exist for introducing iodine:
Limitations: Poor C2 selectivity without directing groups; competing C3/C5 iodination [4].
Indirect pathways: Employ halogen-exchange (Halex) or Sandmeyer reactions on diazotized 2-aminonicotinate esters.
Table 4: Direct vs. Indirect Iodination Pathways
Parameter | Direct Iodination | Indirect Pathway |
---|---|---|
Steps | 1 | 3–4 |
Regioselectivity | Moderate (C2/C5) | High (C2) |
Yield | 60–90% | 40–70% |
Scalability | Excellent | Limited by diazonium handling |
Cost | Low | High (CuI, NaNO₂) |
Table 5: Decision Framework for Pathway Selection
Target Application | Preferred Pathway | Rationale |
---|---|---|
Bulk synthesis | Direct (NIS) | Cost, scalability |
C2-specific analogs | Indirect (Halex) | Regiochemical precision |
Green chemistry | Microwave-assisted | Reduced time/solvent |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3